7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Description
Properties
IUPAC Name |
7-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-25-19(13-7-5-4-6-8-13)23-24-21(25)29-18-12(2)14-9-16-17(28-11-27-16)10-15(14)22-20(18)26/h4-10H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEVHXKQWMPNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C3=CC4=C(C=C3NC2=O)OCO4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multiple steps. One common approach is to start with the synthesis of the triazole ring, followed by the formation of the quinoline moiety, and finally the introduction of the dioxolo ring system. The reaction conditions often involve the use of strong bases, such as cesium carbonate, and various solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Quinoline Core Formation
Quinoline derivatives are typically synthesized via:
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Skraup synthesis : Reaction of aniline with glycerol and sulfuric acid under high temperatures .
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Friedländer synthesis : Condensation of β-keto esters with amines .
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Fischer indole synthesis : Intramolecular cyclization of phenylhydrazones (e.g., Fisher-Indole cyclization) .
Triazole Ring Construction
Triazoles are commonly synthesized through:
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1,3-Dipolar cycloaddition : Reaction of alkynes with azides (Huisgen cycloaddition), though this method is not directly cited in the provided sources.
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Condensation of hydrazones : Reaction of hydrazines with aldehydes/ketones followed by cyclization . For example, sodium azide in DMF has been used to form azido intermediates that undergo cyclization .
Thioether Bond Formation
The triazole-thioether linkage likely forms via:
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Nucleophilic substitution : Reaction of a thiol (e.g., thiophenol) with a halogenated quinoline intermediate.
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Mercapto group introduction : Direct substitution of a leaving group (e.g., bromine) on the quinoline with a sulfhydryl group .
Dioxole Ring Incorporation
The dioxole ring is likely introduced via cyclization of a diol (e.g., glycerol) with a carbonyl group. For example, treatment of hydroxyquinolines with diols under acidic conditions can form fused dioxole rings .
Triazole-Thioether Coupling
The triazole-thioether bond formation may proceed via a two-step process:
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Triazole synthesis : Formation of the triazole ring via condensation of a hydrazine derivative with a carbonyl compound.
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Thioether formation : Reaction of the triazole with a thiol group, potentially using reagents like sodium hydrosulfide or via nucleophilic substitution.
Dioxole Ring Formation
The dioxole ring likely forms through:
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Acid-catalyzed cyclization : Reaction of a hydroxyquinoline with a diol (e.g., glycerol) under acidic conditions to form a five-membered ring.
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Example : Hydroxyquinolines treated with chloroform and tetrabutylammonium hydrogen sulfate can undergo cyclization to form oxirenoquinolines .
Quinoline Functionalization
Functionalization of the quinoline core (e.g., methylation at position 8) may involve:
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Alkylation : Reaction with alkyl halides under basic conditions.
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Electrophilic substitution : Introducing substituents via Friedel-Crafts alkylation or sulfonation.
Comparative Analysis of Similar Compounds
Reaction Conditions and Challenges
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Temperature sensitivity : Dioxole ring formation often requires controlled heating to avoid degradation .
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Regioselectivity : Thioether bond formation must ensure correct regiochemistry during coupling .
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Stability : Triazole rings may undergo degradation under harsh conditions, requiring mild reagents (e.g., sodium azide in DMF) .
Pharmacological Relevance
The compound’s structural features suggest potential applications in:
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Antimicrobial agents : Similar thiazole/oxazole derivatives show activity against Gram-positive bacteria .
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Anticancer research : Quinoline derivatives with functionalized rings are explored for kinase inhibition .
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Neuroprotective agents : Triazole derivatives are studied for interactions with immune receptors (e.g., chemokine receptors) .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
- Core Flexibility: The dioxoloquinoline core in the target compound offers distinct electronic properties compared to thienoquinoline or thiazolotriazole cores, influencing binding affinity and metabolic stability .
Reaction Conditions:
- The target compound’s synthesis likely involves coupling a preformed triazole-thiol with a halogenated dioxoloquinoline intermediate, similar to methods used for triazole-thioethers .
- Temperature and solvent choice (e.g., DMF or ethanol) critically affect regioselectivity and purity .
Activity Trends:
- Antimicrobial Potency : Triazole-thio derivatives generally exhibit stronger antibacterial activity than methoxy-substituted analogs due to enhanced membrane penetration .
- Anticancer Specificity : Compounds with bulkier substituents (e.g., trimethoxybenzylidene) show higher selectivity for cancer cell lines .
Biological Activity
The compound 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a novel synthetic derivative exhibiting a unique combination of triazole and quinoline structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The molecular formula of the compound is , and it features a complex arrangement that includes a triazole ring and a quinoline moiety. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole and quinoline exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, including melanoma and breast cancer cells.
Key Findings:
- Cell Viability Assays: The compound showed significant inhibition of cell proliferation in human melanoma IGR39 and triple-negative breast cancer cell lines. The most active derivatives were identified through 3D cell culture models, highlighting their potential as antimetastatic agents .
- Mechanism of Action: The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell migration, suggesting a dual mechanism that could be exploited in therapeutic applications .
Anticonvulsant Activity
The biological activity of 1,2,4-triazole derivatives has been extensively studied for their anticonvulsant properties. The compound's structural features suggest it may exhibit similar effects.
Research Insights:
- In Vivo Studies: Animal models have been utilized to assess the anticonvulsant activity through methods such as the maximal electroshock seizure (MES) test. Compounds with similar structures have shown efficacy in reducing seizure frequency and severity .
- Structure-Activity Relationship (SAR): SAR studies indicate that modifications to the triazole ring can enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatment protocols .
Case Studies
| Study | Findings |
|---|---|
| Bhattacharya et al. (2019) | Identified potent anticonvulsant activity in triazole derivatives; suggested further exploration into similar compounds for epilepsy treatment. |
| Skrzypek et al. (2021) | Demonstrated neuroprotective effects in animal models; highlighted the potential of triazole-containing compounds as therapeutic agents. |
| Merugu et al. (2020) | Reported significant anticancer activity against various cell lines; emphasized the importance of structural modifications for enhanced efficacy. |
Q & A
Q. What synthetic routes are recommended for the preparation of this compound?
The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. A general method involves refluxing a mixture of the thiol derivative (e.g., 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a halogenated quinolinone precursor in ethanol for 2–4 hours. Purification typically involves recrystallization from a DMF–EtOH (1:1) solvent system . For analogs, NaBH₄ reduction in ethanol has been employed to stabilize reactive intermediates .
Q. Which spectroscopic techniques are critical for structural characterization?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretches at 650–750 cm⁻¹), while ¹H NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the phenyl and quinolinone moieties appear as distinct multiplet signals between δ 7.2–8.5 ppm. Methyl groups (e.g., 8-methyl) resonate as singlets near δ 2.1–2.5 ppm .
Q. What in vitro models are suitable for initial biological activity screening?
Standard antimicrobial assays, such as agar dilution or broth microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are recommended. Minimum inhibitory concentration (MIC) values can be determined using protocols similar to those for triazole derivatives (e.g., MIC = 8–32 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings), and temperature control. For example, extending reflux time to 6 hours improved yields of triazole-thioether analogs from 61% to 81% . Parallel experimentation using design of experiments (DoE) can identify critical factors (e.g., molar ratios, pH) .
Q. How should stability studies be designed to assess environmental degradation?
Accelerated stability testing under varying conditions (pH 3–9, UV light, 40–60°C) can predict environmental fate. Monitor degradation via HPLC-MS to identify breakdown products. For example, triazole derivatives degrade into sulfonic acid derivatives under alkaline conditions .
Q. How can discrepancies in reported biological activities be resolved?
Cross-study inconsistencies (e.g., variable MIC values) may arise from differences in compound purity, assay protocols, or microbial strains. Validate purity via HPLC (>95%) and standardize protocols using CLSI guidelines. Structure-activity relationship (SAR) studies can isolate critical substituents (e.g., electron-withdrawing groups enhance activity) .
Q. What mechanistic studies are needed to link this compound to known pharmacological targets?
Molecular docking against enzymes like cytochrome P450 or bacterial dihydrofolate reductase can predict binding modes. Follow-up with enzyme inhibition assays (e.g., IC₅₀ determination) and comparative studies with known inhibitors (e.g., trimethoprim) .
Q. How can this compound's activity be contextualized within existing theoretical frameworks?
Integrate findings with the "bioisosteric replacement" theory, where the triazole-thioether moiety mimics natural ligands. For example, the 1,2,4-triazole group is a known bioisostere for carboxylic acids in kinase inhibitors .
Methodological Considerations for Data Contradictions
- Purity Verification: Use orthogonal methods (HPLC, NMR) to rule out impurities affecting bioactivity .
- Assay Reproducibility: Include internal controls (e.g., ciprofloxacin in antimicrobial assays) and replicate across independent labs .
- Environmental Confounders: Document storage conditions (e.g., light exposure) that may alter compound stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
